Chlorendic imide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22222. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

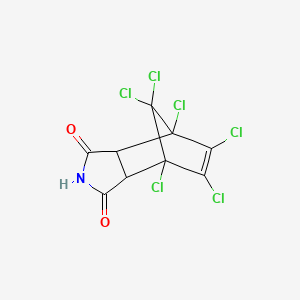

Structure

3D Structure

Properties

IUPAC Name |

1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl6NO2/c10-3-4(11)8(13)2-1(5(17)16-6(2)18)7(3,12)9(8,14)15/h1-2H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOLQEMXZUTSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C(=O)NC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40988590 | |

| Record name | 4,5,6,7,8,8-Hexachloro-3-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6889-41-4 | |

| Record name | 5-Norbornene-2,3-dicarboximide, 1,4,5,6,7,7-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006889414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorendic imide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6,7,8,8-Hexachloro-3-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,6,7,7-HEXACHLOROBICYCLO(2.2.1)-5-HEPTENE-2,3-DICARBOXIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chlorendic Imide from Chlorendic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of chlorendic imide, a halogenated cyclic dicarboxylic imide, from its corresponding anhydride. This compound and its derivatives are of interest in materials science and medicinal chemistry due to the unique properties conferred by the chlorinated norbornene backbone. This document provides a comprehensive overview of the synthesis, including established experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound, systematically named 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboximide, is a derivative of chlorendic anhydride. The synthesis involves the reaction of the anhydride with a nitrogen source, leading to the formation of the imide ring. This reaction is a common transformation for cyclic anhydrides and can be achieved through various methods, including thermal condensation with ammonia or urea, and microwave-assisted synthesis. The rigid, chlorinated bicyclic structure of this compound makes it a valuable building block for polymers with enhanced thermal stability and flame retardant properties. Furthermore, the imide functionality serves as a versatile handle for the synthesis of N-substituted derivatives with potential biological activities.

Synthesis of this compound

The primary route for the synthesis of this compound is the reaction of chlorendic anhydride with a suitable nitrogen source. Two common and effective methods are presented here: reaction with urea and reaction with ammonia.

Reaction with Urea

A straightforward and efficient method for the synthesis of cyclic imides involves the thermal reaction of the corresponding anhydride with urea. Urea serves as the nitrogen source, decomposing upon heating to provide ammonia in situ for the imidization reaction.

Experimental Protocol:

-

Mixing of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine chlorendic anhydride (1.0 equivalent) and urea (1.0 to 1.2 equivalents).

-

Heating: Heat the mixture in an oil bath to 140-150 °C. The solids will melt and react.

-

Reaction Monitoring: Maintain the temperature and continue stirring for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting anhydride.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solidified product is then triturated with water to remove any unreacted urea and other water-soluble byproducts.

-

Purification: The crude this compound is collected by vacuum filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a toluene-heptane mixture.

Reaction with Ammonia

Direct reaction with ammonia is another viable route to this compound. This can be performed by bubbling ammonia gas through a solution of the anhydride or by using a solution of ammonia in a suitable solvent.

Experimental Protocol:

-

Dissolution of Anhydride: Dissolve chlorendic anhydride (1.0 equivalent) in a suitable high-boiling aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in a three-necked flask equipped with a gas inlet, a mechanical stirrer, and a condenser.

-

Introduction of Ammonia: Bubble ammonia gas through the stirred solution at a moderate rate. The reaction is exothermic and may require cooling to maintain a temperature of 20-30 °C.

-

Amic Acid Formation: The initial reaction forms the corresponding amic acid, which may precipitate. Continue the addition of ammonia until the anhydride is consumed (monitoring by TLC).

-

Cyclization: After the formation of the amic acid, heat the reaction mixture to 130-150 °C for 2-4 hours to effect cyclization to the imide with the elimination of water.

-

Isolation and Purification: Cool the reaction mixture and pour it into a large volume of water to precipitate the this compound. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent to obtain the pure product.

Quantitative Data

The physical and chemical properties of the starting material, chlorendic anhydride, and the product, this compound, are summarized in the table below.

| Property | Chlorendic Anhydride | This compound |

| IUPAC Name | 1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride | 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboximide |

| CAS Number | 115-27-5[1] | 6889-41-4[2][3][4] |

| Molecular Formula | C₉H₂Cl₆O₃[1] | C₉H₃Cl₆NO₂[2][4] |

| Molecular Weight | 370.83 g/mol [1] | 369.84 g/mol [4] |

| Melting Point | 235-239 °C[1] | Not available in searched sources |

| Appearance | White solid[1] | Solid (expected) |

Mandatory Visualizations

Chemical Synthesis Pathway

The following diagram illustrates the general chemical transformation for the synthesis of this compound from chlorendic anhydride.

References

- 1. Alicyclic and Cyclic Derivatives of Dicarboxylic Acids [elibrary.ru]

- 2. 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)-5-heptene-2,3-dicarboximide | C9H3Cl6NO2 | CID 17438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4,5,6,7,7-HEXACHLOROBICYCLO(2.2.1)-5-HEPTENE-2,3-DICARBOXIMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,4,5,6,7,7-HEXACHLOROBICYCLO(2.2.1)-5-HEPTENE-2,3-DICARBOXIMIDE CAS#: 6889-41-4 [m.chemicalbook.com]

An In-depth Technical Guide to the Diels-Alder Synthesis of Chlorendic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chlorendic acid, a crucial intermediate in the production of flame retardants and specialized polymers. The synthesis is centered around the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds. This document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Strategy: Diels-Alder Cycloaddition and Hydrolysis

Chlorendic acid is synthesized in a two-step process. The first step involves the [4+2] cycloaddition, or Diels-Alder reaction, between hexachlorocyclopentadiene (the diene) and maleic anhydride (the dienophile) to form chlorendic anhydride.[1] The subsequent step is the hydrolysis of the anhydride to yield the final product, chlorendic acid.[1] This process is typically carried out in a closed system.[1]

Reaction Mechanism and Experimental Workflow

The Diels-Alder reaction proceeds via a concerted mechanism, where the formation of new sigma bonds and the breaking of pi bonds occur simultaneously in a single transition state. The workflow for the synthesis of chlorendic acid involves the initial cycloaddition followed by hydrolysis and purification.

References

Chemical and physical properties of Chlorendic imide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Chlorendic Imide (1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboximide). The document details its molecular characteristics, available physical data, a detailed experimental protocol for its synthesis from Chlorendic Anhydride, and a visual representation of the synthetic workflow.

Core Chemical and Physical Properties

This compound is a chlorinated cyclic dicarboximide derived from Chlorendic Acid. Its highly chlorinated and rigid bicyclic structure is of interest in materials science, particularly for applications requiring high thermal stability and flame retardancy. While specific experimental data for the imide is limited in publicly accessible literature, the properties of its well-studied precursors, Chlorendic Acid and Chlorendic Anhydride, provide critical context.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursors.

Table 1: Chemical Identifiers and Molecular Properties

| Property | This compound | Chlorendic Anhydride | Chlorendic Acid |

| IUPAC Name | 1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione[1] | 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione | 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid[2] |

| CAS Number | 6889-41-4[1][3] | 115-27-5 | 115-28-6[2] |

| Molecular Formula | C₉H₃Cl₆NO₂[1][3] | C₉H₂Cl₆O₃ | C₉H₄Cl₆O₄[2] |

| Molecular Weight | 369.84 g/mol [1][3] | 370.83 g/mol | 388.84 g/mol [2] |

| Canonical SMILES | C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)NC1=O)C1=O | C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OC1=O)C1=O | C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O |

| InChI Key | FUMBERGENMRAYL-UHFFFAOYSA-N | FLBJFXNAEMSXGL-UHFFFAOYSA-N | DJKGDNKYTKCJKD-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | This compound | Chlorendic Anhydride | Chlorendic Acid |

| Appearance | Data not available | White crystalline powder or chunks[4] | White crystalline powder |

| Melting Point | Data not available | 235-239 °C[4] | 208–210 °C (sealed tube)[5] |

| Boiling Point | Data not available | 486.58 °C (estimate)[4] | Decomposes |

| Density | Data not available | 1.73 g/cm³[4] | Data not available |

| Water Solubility | Data not available | Insoluble; hydrolyzes to Chlorendic Acid[4][6] | 0.3% by weight at 21°C[5] |

| Solubility in Organic Solvents | Data not available | Soluble in acetone, benzene, carbon tetrachloride | Readily soluble in methanol, ethanol, and acetone[5] |

Experimental Protocols

Synthesis of this compound from Chlorendic Anhydride

Objective: To synthesize 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboximide from Chlorendic Anhydride.

Reagents and Materials:

-

Chlorendic Anhydride (1 equivalent)

-

Urea or Hydroxylamine Hydrochloride (1-1.2 equivalents)

-

High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or glacial acetic acid)

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Chlorendic Anhydride (1 eq.). Add a high-boiling point solvent such as DMF or glacial acetic acid to dissolve the anhydride. The volume should be sufficient to create a stirrable slurry or solution (approx. 3-5 mL per gram of anhydride).

-

Addition of Nitrogen Source: To the stirred solution, add the nitrogen source (e.g., Urea, 1.1 eq.). The reaction of an anhydride with urea is a common method for producing unsubstituted imides.

-

Heating and Reflux: Heat the reaction mixture to reflux (typically 140-160 °C for DMF or ~118 °C for acetic acid) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing crushed ice or cold deionized water (approx. 10 times the volume of the reaction solvent). This will cause the crude this compound product to precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water to remove any remaining solvent and water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final this compound product.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound from Chlorendic Anhydride.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific data in peer-reviewed literature regarding the biological activity, mechanism of action, or interaction with signaling pathways for this compound itself. While cyclic imides as a broad class of compounds are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties, these general activities cannot be directly attributed to this compound without specific experimental evidence. Its precursor, Chlorendic Acid, has undergone toxicological evaluation and is noted as a breakdown product of several organochlorine insecticides. Further research is required to determine the specific biological profile and potential toxicological properties of this compound.

References

- 1. 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)-5-heptene-2,3-dicarboximide | C9H3Cl6NO2 | CID 17438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro- [webbook.nist.gov]

- 3. 1,4,5,6,7,7-HEXACHLOROBICYCLO(2.2.1)-5-HEPTENE-2,3-DICARBOXIMIDE CAS#: 6889-41-4 [m.chemicalbook.com]

- 4. US3421882A - Water dispersible powdered pesticide concentrates - Google Patents [patents.google.com]

- 5. [PDF] A Facile and Green Synthesis of N-Substituted Imides | Semantic Scholar [semanticscholar.org]

- 6. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]

- 7. WO2010120398A2 - Process for preparing n-substituted cyclic imides - Google Patents [patents.google.com]

- 8. US20110319635A1 - Process For Preparing N-Substituted Cyclic Imides - Google Patents [patents.google.com]

The Enduring Flame Retardancy of Chlorendic Imide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chlorendic imide, a derivative of the well-established flame retardant chlorendic acid, offers a robust and permanent solution to enhancing the fire safety of a wide range of polymeric materials. As a reactive flame retardant, it covalently bonds within the polymer matrix, ensuring that its protective properties are an integral and lasting feature of the final material. This technical guide delves into the core mechanisms of its flame retardancy, supported by available data and outlining the experimental protocols for its synthesis and evaluation.

Core Mechanism of Flame Retardancy

The flame retardant efficacy of this compound stems from its high halogen content, primarily chlorine, which acts through a combination of gas-phase and condensed-phase mechanisms upon thermal decomposition.

Gas-Phase Inhibition: During combustion, the polymer containing this compound undergoes pyrolysis, releasing halogen-containing species. These species, primarily hydrogen chloride (HCl), are released into the gaseous phase where the combustion reaction occurs. Here, they act as radical scavengers, interrupting the chain reaction of combustion.[1][2] Highly reactive radicals, such as hydroxyl (•OH) and hydrogen (•H) radicals, are essential for sustaining the flame. The released HCl reacts with these radicals to form less reactive species, thereby quenching the fire.

Condensed-Phase Charring: In the solid, or condensed phase, this compound promotes the formation of a stable, insulating char layer on the surface of the polymer. This char acts as a physical barrier, limiting the release of flammable volatile gases from the decomposing polymer into the flame zone.[2] Furthermore, this char layer insulates the underlying material from the heat of the flame, slowing down further pyrolysis and combustion.

Synthesis and Incorporation

This compound is synthesized from its precursor, Chlorendic anhydride. Chlorendic anhydride is produced via a Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride.[3] The subsequent imidization reaction with an appropriate amine yields the corresponding N-substituted this compound.

dot

Caption: Synthesis pathway of N-substituted this compound.

As a reactive flame retardant, this compound is chemically integrated into the polymer backbone during polymerization or curing. This covalent bonding prevents the flame retardant from migrating or leaching out over time, ensuring the long-term fire resistance of the material.[1]

Experimental Protocols

While specific, detailed experimental data for this compound as a flame retardant is not extensively available in the public domain, the following outlines the general experimental protocols that would be employed for its synthesis and evaluation.

Synthesis of N-phenyl this compound (A Representative Protocol):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Chlorendic anhydride in a suitable solvent such as glacial acetic acid.

-

Addition of Amine: Slowly add an equimolar amount of aniline to the solution while stirring.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours to ensure complete imidization.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The precipitated product, N-phenyl this compound, is then collected by filtration, washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials, and dried under vacuum.

Incorporation into Epoxy Resin:

-

Mixing: The synthesized N-phenyl this compound is mixed with an epoxy resin (e.g., diglycidyl ether of bisphenol A) at a predetermined weight percentage.

-

Curing: A curing agent (e.g., an amine hardener) is added to the mixture, which is then thoroughly degassed to remove any entrapped air bubbles.

-

Molding and Curing: The mixture is poured into a mold and cured in an oven at a specific temperature and for a duration suitable for the chosen epoxy system.

Flame Retardancy Testing:

-

Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy. The test is typically performed according to ASTM D2863.

-

UL-94 Vertical Burn Test: This test classifies the flammability of plastic materials. A small flame is applied to the bottom of a vertically suspended specimen for a set time. The material is classified as V-0, V-1, or V-2 based on the time it takes for the flame to self-extinguish and whether it produces flaming drips. This test is conducted following the UL-94 standard.

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the thermal stability of the material and the temperature at which it begins to decompose.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the glass transition temperature, melting point, and curing behavior of the polymer.

Quantitative Data

Due to the limited availability of specific research on this compound as a flame retardant in the reviewed literature, a comprehensive table of quantitative data is not available. Research has more extensively focused on its precursor, Chlorendic anhydride, which is used to impart flame retardancy to polyester and epoxy resins. For these systems, UL-94 ratings of V-0 can be achieved.[2] It is anticipated that polymers incorporating this compound would exhibit similar or enhanced flame retardant properties due to the stable imide linkage.

Signaling Pathways and Logical Relationships

The mechanism of flame retardancy for this compound can be visualized as a two-pronged approach that disrupts the fire triangle (heat, fuel, and oxygen).

dot

Caption: Dual-action flame retardancy mechanism of this compound.

Conclusion

This compound stands as a potent reactive flame retardant, offering a permanent and effective solution for enhancing the fire safety of polymers. Its dual-action mechanism, operating in both the gas and condensed phases, effectively disrupts the combustion cycle. While specific quantitative data on this compound itself is limited in publicly accessible literature, the established performance of its precursor, Chlorendic anhydride, and the general principles of halogenated flame retardants provide a strong basis for its efficacy. Further research dedicated to the synthesis and characterization of various N-substituted Chlorendic imides and their performance in different polymer systems would be invaluable for expanding their application and providing the detailed quantitative data required for broader industrial adoption.

References

A Technical Guide to the Thermal Degradation Pathway of Chlorendic Imide-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorendic imide-based polymers are a class of high-performance materials recognized for their inherent flame retardancy, high thermal stability, and chemical resistance. These properties are primarily attributed to the presence of the bulky, chlorinated bicyclic structure of the chlorendic anhydride (also known as HET acid) monomer. Understanding the thermal degradation pathway of these polymers is crucial for predicting their service life at elevated temperatures, designing safer materials, and for the development of effective recycling and disposal strategies. This technical guide provides an in-depth analysis of the thermal degradation mechanisms, pyrolysis products, and experimental protocols used to characterize these complex processes.

Thermal Degradation Overview

The thermal degradation of this compound-based polymers is a multi-stage process that is significantly influenced by the atmosphere (inert or oxidative) and the specific chemical structure of the polymer backbone. The presence of chlorine atoms in the chlorendic moiety introduces unique degradation pathways compared to non-halogenated polyimides.

In an inert atmosphere (e.g., nitrogen), the degradation typically proceeds through a series of bond scissions, rearrangements, and the evolution of volatile products. In an oxidative atmosphere (e.g., air), the degradation is more complex and often occurs at lower temperatures due to the participation of oxygen in the decomposition reactions.

Quantitative Thermal Analysis Data

Table 1: Thermogravimetric Analysis (TGA) Data for Various Polyimides

| Polymer System | Onset Decomposition Temp. (°C, N₂) | Temp. at 5% Weight Loss (°C, N₂) | Temp. at 10% Weight Loss (°C, N₂) | Char Yield at 800°C (%, N₂) | Reference |

| Polyimide (General) | 538 | - | - | 45.2 | [1] |

| Naphthalene-based PI-4 | - | 569 | 586 | 60.06 | [2] |

| Fluorinated Pyridine-based PI-4 | - | - | 565.7 | - | [3] |

| Poly(amide-imide)s (General) | - | - | >520 | - |

Table 2: Differential Scanning Calorimetry (DSC) Data for Various Polyimides

| Polymer System | Glass Transition Temp. (Tg, °C) | Reference |

| Naphthalene-based PI-4 | 381 | [2] |

| Fluorinated Pyridine-based PI-1 | 321 | [3] |

| Poly(amide-imide)s (General) | 227 - 261 |

Proposed Thermal Degradation Pathway

While a definitive, universally accepted pathway for this compound-based polymers is still an area of active research, a proposed mechanism can be inferred from studies on related halogenated polymers and general polyimide degradation. The degradation is expected to occur in distinct stages:

Stage 1: Initial Decomposition (Lower Temperature Range)

-

Weak Link Scission: The degradation is likely initiated by the cleavage of the weakest bonds within the polymer structure. In the case of this compound-based polymers, this could involve the C-Cl bonds or bonds within the imide ring.

-

Dehydrochlorination: A key initial step is the elimination of hydrogen chloride (HCl) from the polymer backbone. This is a common degradation pathway for chlorine-containing polymers and contributes to the flame-retardant properties by releasing a non-combustible gas.

-

Imide Ring Opening: The imide ring may undergo hydrolysis (if moisture is present) or thermal scission, leading to the formation of amic acid functionalities, which are less thermally stable.

Stage 2: Main Chain Scission and Volatilization (Intermediate Temperature Range)

-

Retro-Diels-Alder Reaction: The chlorendic moiety is formed via a Diels-Alder reaction. Under thermal stress, a retro-Diels-Alder reaction can occur, leading to the formation of hexachlorocyclopentadiene (HCCP) and a maleimide-containing fragment. HCCP is a known toxic and persistent organic pollutant.

-

Carbon Monoxide and Carbon Dioxide Evolution: Cleavage of the imide ring and subsequent reactions lead to the evolution of carbon monoxide (CO) and carbon dioxide (CO₂).

-

Formation of Aromatic Fragments: The degradation of the diamine portion of the polyimide will result in the formation of various aromatic compounds.

Stage 3: Char Formation (High Temperature Range)

-

Cross-linking and Aromatization: At higher temperatures, the remaining polymer fragments undergo extensive cross-linking and aromatization reactions, leading to the formation of a stable carbonaceous char. This char layer acts as a thermal barrier, slowing down further degradation and contributing to the flame retardancy of the material.

The following diagram illustrates a simplified, proposed thermal degradation pathway.

References

The Elucidation of Molecular Architecture: A Technical Guide to the Crystal Structure of Chlorendic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorendic anhydride, a halogenated cyclic dicarboxylic acid anhydride, is a pivotal building block in the synthesis of flame-retardant polymers and high-performance resins. Its molecular geometry and intermolecular interactions, dictated by its crystal structure, are fundamental to understanding its reactivity, stability, and material properties. This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of chlorendic anhydride, from its chemical synthesis to its analysis by single-crystal X-ray diffraction. While a definitive, publicly accessible crystal structure determination for chlorendic anhydride is not available in crystallographic databases as of late 2025, this document outlines the established experimental protocols to achieve this characterization and presents known physicochemical data.

Introduction

Chlorendic anhydride, systematically named 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic anhydride, is a white crystalline solid. It is synthesized via the Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride. The resulting bicyclic structure is highly chlorinated, conferring significant thermal stability and flame-retardant properties to polymers into which it is incorporated. A detailed understanding of its three-dimensional structure at the atomic level is crucial for rational polymer design and for predicting the properties of resulting materials.

Physicochemical Properties of Chlorendic Anhydride

A summary of the known physical and chemical properties of chlorendic anhydride is presented in Table 1. This data is essential for handling, processing, and characterizing the compound.

| Property | Value |

| Molecular Formula | C₉H₂Cl₆O₃ |

| Molecular Weight | 370.83 g/mol |

| Appearance | White crystalline solid[1] |

| Melting Point | 235 - 239 °C |

| Boiling Point | 266.5 - 322 °C |

| Specific Gravity | 1.73[2] |

| Solubility | Slightly soluble in water and nonpolar organic solvents. Soluble in ethanol, methanol, and acetone. |

| Stability | Reacts with water and/or sunlight to form chlorendic acid.[1] |

Table 1: Physical and Chemical Properties of Chlorendic Anhydride

Experimental Protocols

Synthesis of Chlorendic Anhydride

The synthesis of chlorendic anhydride is achieved through a [4+2] cycloaddition, specifically the Diels-Alder reaction.

Materials:

-

Hexachlorocyclopentadiene (HCCP)

-

Maleic anhydride

-

Toluene (or another suitable solvent)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, a solution of maleic anhydride in toluene is prepared.

-

Hexachlorocyclopentadiene is added portion-wise to the maleic anhydride solution. The reaction is exothermic.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reaction.

-

Upon cooling, the chlorendic anhydride product will precipitate out of the solution.

-

The crude product is collected by filtration and washed with a small amount of cold solvent to remove unreacted starting materials and impurities.

Single Crystal Growth of Chlorendic Anhydride

The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. Slow recrystallization is a common and effective method.

Materials:

-

Purified chlorendic anhydride

-

A suitable solvent system (e.g., a mixture of a good solvent like acetone and a poor solvent like hexane)

Procedure:

-

A saturated solution of chlorendic anhydride is prepared by dissolving the purified compound in a minimal amount of a suitable solvent at an elevated temperature.

-

The hot, saturated solution is filtered to remove any insoluble impurities.

-

The filtered solution is allowed to cool slowly and undisturbed to room temperature. This slow cooling process encourages the formation of a small number of large, well-ordered crystals rather than a large number of small crystals.

-

Alternatively, the solution can be left in a loosely capped vial for slow evaporation of the solvent over several days or weeks. As the solvent evaporates, the solution becomes supersaturated, leading to crystal growth.

-

Once suitable crystals have formed, they are carefully isolated from the mother liquor.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Mounting: A suitable single crystal of chlorendic anhydride is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to various orientations. The diffraction pattern of the X-rays is recorded by a detector.

-

Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods.

-

Structure Refinement: The initial structural model is refined to achieve the best possible fit with the experimental diffraction data. This process yields precise bond lengths, bond angles, and thermal displacement parameters for each atom.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from the synthesis of chlorendic anhydride to the final determination of its crystal structure.

Conclusion

The determination of the crystal structure of chlorendic anhydride is a critical step in understanding its chemical behavior and its role in the development of advanced materials. While a definitive published structure remains elusive, the experimental pathways to its determination are well-established. The synthesis via the Diels-Alder reaction, followed by meticulous single-crystal growth and analysis by X-ray diffraction, provides the necessary framework for elucidating its precise molecular architecture. This knowledge will undoubtedly facilitate the design of next-generation polymers with enhanced properties for a wide range of applications.

References

A Technical Guide to Chlorendic Imide Precursors and Their Reactivity

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

Chlorendic anhydride and its derivatives are pivotal intermediates in the synthesis of high-performance polymers, particularly for applications requiring inherent flame retardancy and thermal stability.[1] This technical guide provides an in-depth examination of the primary precursors to chlorendic imides, focusing on the synthesis of chlorendic anhydride and its subsequent reactivity. We detail the core chemical pathways, present key quantitative data, and provide comprehensive experimental protocols for laboratory synthesis. Visual diagrams of synthetic routes and experimental workflows are included to facilitate a clear understanding of the processes involved.

Introduction to Chlorendic Anhydride

Chlorendic anhydride (also known as 1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride or HET anhydride) is a bridged organochlorine compound that serves as a reactive chemical intermediate.[2][3] Its highly chlorinated and rigid bicyclic structure imparts exceptional thermal stability and flame-retardant properties to polymers into which it is incorporated.[1] It is a primary building block for flame-retardant unsaturated polyester and alkyd resins, a hardening agent for epoxy resins, and an intermediate in the production of plasticizers.[1][3][4] The anhydride is the direct precursor to chlorendic acid via hydrolysis and to chlorendic imides through reaction with primary amines.

Precursors and Synthesis of Chlorendic Anhydride

The industrial synthesis of chlorendic anhydride is achieved through a well-established pericyclic reaction.

2.1. Key Precursors The synthesis relies on two primary precursor molecules:

-

Hexachlorocyclopentadiene (HCCP): A highly chlorinated cyclic diene.

-

Maleic Anhydride: A reactive dienophile.

2.2. Synthesis Pathway: The Diels-Alder Reaction Chlorendic anhydride is produced via the Diels-Alder reaction, a [4+2] cycloaddition between HCCP and maleic anhydride.[2][3][5] This reaction is thermally driven and proceeds by a concerted mechanism, forming the characteristic bicyclic adduct in a single step.[6][7]

Caption: Synthesis of Chlorendic Anhydride and its conversion.

Physicochemical Properties and Data

The physical and chemical properties of chlorendic anhydride and its primary derivative, chlorendic acid, are summarized below. This data is critical for handling, reaction setup, and purification.

| Property | Chlorendic Anhydride | Chlorendic Acid | Reference |

| CAS Number | 115-27-5 | 115-28-6 | [3] |

| Molecular Formula | C₉H₂Cl₆O₃ | C₉H₄Cl₆O₄ | [3][5] |

| Molecular Weight | 370.8 g/mol | 388.8 g/mol | [2][4] |

| Appearance | Fine white crystalline solid | Fine white free-flowing crystals | [2][4] |

| Melting Point | 230-235 °C | Decomposes >200 °C to anhydride | [3][8] |

| Purity (Technical) | 95% - 97% | >97% | [5][8] |

| Solubility | Soluble in ethanol, acetone; Slightly soluble in nonpolar solvents | Soluble in ethanol, methanol, acetone; Slightly soluble in water | [3] |

| Hydrolysis Half-life | ~1 hour in aqueous solution | N/A | [5][8] |

Reactivity of Chlorendic Anhydride: Imide Formation

Cyclic anhydrides are electrophilic reagents that readily react with nucleophiles. Their reaction with primary amines is a cornerstone of organic synthesis for producing amides and imides.[9][10]

4.1. Mechanism of Imide Formation The reaction proceeds in two main stages:

-

Nucleophilic Acyl Substitution: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This opens the anhydride ring to form an intermediate amic acid (a molecule containing both amide and carboxylic acid functional groups).[11]

-

Dehydration (Imidization): Upon heating, the amic acid undergoes an intramolecular condensation reaction. The carboxylic acid and amide groups react, eliminating a molecule of water to form the stable five-membered imide ring.

This reaction allows for the covalent incorporation of the chlorendic backbone into polymer chains or for the synthesis of novel small molecules.

Caption: Key reactions of the chlorendic anhydride precursor.

Experimental Protocols

The following protocols provide a generalized framework for the laboratory synthesis of chlorendic anhydride and a subsequent this compound.

5.1. Protocol 1: Synthesis of Chlorendic Anhydride

Objective: To synthesize chlorendic anhydride from hexachlorocyclopentadiene and maleic anhydride via a Diels-Alder reaction.

Materials:

-

Hexachlorocyclopentadiene (HCCP)

-

Maleic Anhydride

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper for vacuum filtration

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of hot toluene or xylene. Add a stir bar.

-

Addition of Diene: While stirring, slowly add hexachlorocyclopentadiene (1.0 equivalent) to the solution.

-

Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 110-140 °C, depending on the solvent) with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by TLC.

-

Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. The chlorendic anhydride product will begin to precipitate as white crystals.[12]

-

Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected crystals with a small amount of cold solvent (toluene/xylene) to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven to remove residual solvent. Characterize the product by melting point and NMR spectroscopy.

5.2. Protocol 2: Synthesis of a this compound Derivative

Objective: To synthesize an N-substituted this compound from chlorendic anhydride and a primary amine.

Materials:

-

Chlorendic Anhydride (from Protocol 1)

-

A primary amine (e.g., aniline or benzylamine) (1.0 equivalent)

-

Glacial acetic acid or ethanol (solvent)[10]

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

Reactant Setup: Suspend chlorendic anhydride (1.0 equivalent) in glacial acetic acid or ethanol in a round-bottom flask equipped with a stir bar.

-

Amine Addition: Add the primary amine (1.0 equivalent) to the suspension. The initial reaction to the amic acid is often exothermic.

-

Imidization: Attach the reflux condenser and heat the mixture to reflux for 2-3 hours. This provides the energy needed for the dehydration step to form the imide ring.

-

Precipitation: Allow the reaction mixture to cool to room temperature. The imide product, often being less soluble, will precipitate from the solution.

-

Isolation: Cool the flask in an ice bath and collect the solid product by vacuum filtration.

-

Purification: Wash the product with cold water and then a small amount of cold ethanol to remove acetic acid and any unreacted amine.

-

Drying: Dry the purified imide product under vacuum. Characterize by melting point, IR (looking for characteristic imide C=O stretches), and NMR spectroscopy.

References

- 1. nbinno.com [nbinno.com]

- 2. Chlorendic Acid | C9H4Cl6O4 | CID 8266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorendic acid - Wikipedia [en.wikipedia.org]

- 4. policycommons.net [policycommons.net]

- 5. Chlorendic Anhydride | C9H2Cl6O3 | CID 8265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Chlorendic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of chlorendic compounds, primarily focusing on chlorendic acid and its anhydride. These compounds have been utilized as flame retardants and polymer components, leading to their potential release into the environment.[1][2] This document synthesizes available data on their persistence, degradation pathways, and the methodologies used to assess their environmental impact.

Physicochemical Properties and Environmental Distribution

Chlorendic anhydride rapidly hydrolyzes to chlorendic acid in the presence of water, with a half-life of approximately one hour. Therefore, the environmental fate of chlorendic compounds is predominantly governed by the properties and behavior of chlorendic acid.

Chlorendic acid is a white crystalline solid with low water solubility and is not expected to volatilize significantly from water or soil.[3] It exhibits low potential for binding to soil and sediment, suggesting high mobility in soil.[4] This mobility is a key factor in its potential to contaminate groundwater and surface water. Chlorendic acid has been detected in landfill leachate at significant concentrations.[1]

Table 1: Physicochemical Properties of Chlorendic Acid and Chlorendic Anhydride

| Property | Chlorendic Acid | Chlorendic Anhydride | Reference |

| Molecular Formula | C₉H₄Cl₆O₄ | C₉H₂Cl₆O₃ | [3] |

| Molecular Weight | 388.85 g/mol | 370.84 g/mol | [3] |

| Water Solubility | Slightly soluble | Reacts with water | [3][4] |

| Log Kₒw | 1.39 | - | [4] |

| Vapor Pressure | 1.4 x 10⁻⁸ mm Hg at 25°C | - | [3] |

| pKa | 3.1 | - | [3] |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a role in the environmental fate of chlorendic compounds.

Hydrolysis

Chlorendic anhydride readily undergoes hydrolysis to form chlorendic acid. This reaction is rapid, with a reported half-life of about one hour in aqueous solutions.[4] Chlorendic acid itself is resistant to further hydrolytic dechlorination.[3]

Photolysis

Chlorendic acid is susceptible to photolysis. The half-life for photolytic degradation has been reported to be 5 days in an aqueous solution and 16 days on solid surfaces, resulting in dechlorination.[1] The exact photodegradation products and pathways are not extensively detailed in the reviewed literature.

Table 2: Abiotic Degradation Data for Chlorendic Compounds

| Compound | Degradation Process | Matrix | Half-life | Reference |

| Chlorendic Anhydride | Hydrolysis | Aqueous solution | ~1 hour | [4] |

| Chlorendic Acid | Photolysis | Aqueous solution | 5 days | [1] |

| Chlorendic Acid | Photolysis | Solid surfaces | 16 days | [1] |

Biodegradability

The biodegradability of chlorendic acid has been a subject of interest due to its persistence. While earlier studies suggested it was recalcitrant to microbial degradation, more recent research has identified fungal strains capable of degrading this compound.

Aerobic Biodegradation

Initial studies with certain bacteria, such as Clostridium butyricum, indicated that chlorendic acid is resistant to hydrolytic dechlorination and is not easily degradable. However, a significant breakthrough was reported by Jambon et al. (2019), who isolated several fungal strains from a contaminated site that could degrade chlorendic acid.[5][6]

The study found that several fungal isolates were capable of degrading chlorendic acid in liquid media by up to 45%.[5][6] One particular Ascomycete, Penicillium sp. 1D-2a, was shown to degrade 58% of the initial chlorendic acid concentration in soil over a 28-day period.[5][6] The degradation mechanism is proposed to be a Fenton-mediated process, where the fungi produce hydroxyl radicals that oxidatively degrade the chlorendic acid molecule.[5][6]

Table 3: Aerobic Biodegradation of Chlorendic Acid by Fungi

| Fungal Strain | Matrix | Degradation (%) | Time (days) | Reference |

| Various fungal isolates | Liquid media | up to 45 | Not specified | [5][6] |

| Penicillium sp. 1D-2a | Soil | 58 | 28 | [5][6] |

Anaerobic Biodegradation

There is a notable lack of specific data on the anaerobic biodegradation of chlorendic acid in the reviewed scientific literature. While studies on the anaerobic degradation of other organochlorine pesticides exist and suggest that reductive dechlorination can occur under such conditions, specific rates and pathways for chlorendic acid have not been well-documented.[7][8][9][10] Further research is needed to understand the fate of chlorendic acid in anaerobic environments such as sediments and anoxic zones in soil.

Experimental Protocols

This section outlines the general methodologies for key experiments related to the environmental fate and biodegradability of chlorendic compounds, based on the available literature.

Fungal Isolation and Screening for Chlorendic Acid Degradation

This protocol is based on the methodology described by Jambon et al. (2019).[5][6]

-

Sample Collection: Soil and plant root samples are collected from a site contaminated with chlorendic acid.

-

Fungal Isolation: Fungi are isolated from the samples by plating on a suitable growth medium, such as potato dextrose agar (PDA), amended with an antibacterial agent to suppress bacterial growth.

-

Screening for Degradation:

-

Isolated fungal strains are grown in a liquid mineral salt medium containing chlorendic acid as the sole carbon source or in a co-metabolic setup with another carbon source.

-

Cultures are incubated under controlled conditions (e.g., temperature, shaking).

-

Aliquots of the culture medium are periodically taken.

-

The concentration of chlorendic acid is measured using an appropriate analytical method (e.g., HPLC-UV).

-

Degradation is confirmed by the disappearance of the parent compound compared to sterile controls.

-

Analytical Method for Quantification of Chlorendic Acid

A common method for the quantification of chlorendic acid in environmental samples is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

-

Sample Preparation:

-

Water Samples: Acidify the sample and extract with a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent and reconstitute the residue in the mobile phase.

-

Soil/Sediment Samples: Extract the sample with an appropriate solvent mixture (e.g., acetone/hexane) using techniques such as sonication or Soxhlet extraction. Clean up the extract using solid-phase extraction (SPE) to remove interfering substances. Evaporate the solvent and reconstitute in the mobile phase.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic or gradient mixture of an acidic aqueous solution (e.g., water with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[11]

-

Flow Rate: Typically 1.0 mL/min.[11]

-

Detection: UV detector set at a wavelength where chlorendic acid has maximum absorbance (e.g., around 210-220 nm).

-

Quantification: Based on a calibration curve prepared from chlorendic acid standards of known concentrations.

-

Visualizations

The following diagrams illustrate key concepts related to the environmental fate and analysis of chlorendic compounds.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Chlorendic Acid - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chlorendic Acid | C9H4Cl6O4 | CID 8266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. velsicol.com [velsicol.com]

- 5. Fenton-Mediated Biodegradation of Chlorendic Acid - A Highly Chlorinated Organic Pollutant - By Fungi Isolated From a Polluted Site | Document Server@UHasselt [documentserver.uhasselt.be]

- 6. Fenton-Mediated Biodegradation of Chlorendic Acid - A Highly Chlorinated Organic Pollutant - By Fungi Isolated From a Polluted Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anaerobic biodegradation of organochlorine pesticides in contaminated soil - significance of temperature and availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. research.wur.nl [research.wur.nl]

- 11. pubs.rsc.org [pubs.rsc.org]

Toxicological Profile of Chlorendic Acid and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the toxicological profile of chlorendic acid and its primary derivative, chlorendic anhydride. The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This guide summarizes key toxicological data, details experimental methodologies from pivotal studies, and explores the molecular mechanisms underlying the observed toxicity.

Executive Summary

Chlorendic acid, a chlorinated polycyclic dicarboxylic acid, and its anhydride are utilized as reactive flame retardants and in the synthesis of polymers. Toxicological evaluation of these compounds reveals low acute toxicity. However, there is significant concern regarding their carcinogenic potential, as evidenced by studies conducted by the National Toxicology Program (NTP). Chlorendic acid is classified as "reasonably anticipated to be a human carcinogen".[1] This guide provides a detailed examination of the available toxicological data, the protocols of the studies that generated this data, and the current understanding of the molecular pathways involved in chlorendic acid's toxicity.

Chemical Identity and Properties

Chlorendic acid (CAS No. 115-28-6) is a white crystalline solid. Its anhydride, chlorendic anhydride (CAS No. 115-27-5), is the direct precursor in its synthesis and can be formed by the dehydration of the acid. In the presence of water, chlorendic anhydride rapidly hydrolyzes back to chlorendic acid, and this conversion is expected to occur in biological systems. Therefore, the toxicological profiles of these two compounds are closely related and often considered together.

Toxicological Data

The toxicological effects of chlorendic acid and its anhydride have been evaluated in a variety of studies. The following tables summarize the key quantitative data from these investigations.

Table 1: Acute Toxicity Data

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Chlorendic Acid | Rat | Oral | 1770 mg/kg bw | [2][3] |

| Chlorendic Anhydride | Rat | Oral | 2336-2480 mg/kg bw | [3] |

| Chlorendic Anhydride | Rabbit | Dermal | >3000 mg/kg bw | [3] |

Table 2: Carcinogenicity Data from NTP Bioassay

| Species | Sex | Exposure Route | Doses (ppm in feed) | Findings | Reference |

| F344/N Rats | Male | Oral | 620, 1250 | Clear evidence of carcinogenicity: increased neoplastic nodules of the liver and acinar cell adenomas of the pancreas. | [4] |

| F344/N Rats | Female | Oral | 620, 1250 | Clear evidence of carcinogenicity: increased neoplastic nodules and carcinomas of the liver. | [4] |

| B6C3F1 Mice | Male | Oral | 620, 1250 | Clear evidence of carcinogenicity: increased hepatocellular adenomas and carcinomas. | [4] |

| B6C3F1 Mice | Female | Oral | 620, 1250 | No evidence of carcinogenicity. | [4] |

Table 3: Genotoxicity Data

| Assay | Test System | Metabolic Activation | Result | Reference |

| Reverse Mutation | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) | With and Without | Negative | [4] |

| Forward Mutation | L5178Y/TK+/- Mouse Lymphoma Cells | Without | Positive | [4] |

Table 4: Other Toxicological Endpoints

| Endpoint | Compound | Species | Observations | Reference |

| Skin Irritation | Chlorendic Acid | Guinea Pig | Negative (not a sensitizer) | [2] |

| Skin Irritation | Chlorendic Anhydride | Rabbit | Mild irritant | [2] |

| Eye Irritation | Chlorendic Anhydride | Rabbit | Severely irritating | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the key toxicological studies cited in this guide.

NTP Carcinogenesis Bioassay (Feed Study)

-

Test Substance: Chlorendic acid (>98% pure).

-

Vehicle: Feed.

-

Animal Model: 50 male and 50 female F344/N rats and B6C3F1 mice per group.

-

Administration: The test chemical was administered in the feed at concentrations of 0, 620, or 1,250 ppm for 103 weeks.[4]

-

Observations: Animals were observed twice daily for mortality and morbidity. Body weights and feed consumption were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a complete necropsy was performed on all animals. Histopathological examinations were conducted on all major tissues and organs.

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

-

Test Substance: Chlorendic acid.

-

Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.

-

Metabolic Activation: The assay was conducted with and without a metabolic activation system (S9 mix) derived from the livers of Aroclor 1254-induced male Sprague-Dawley rats and male Syrian hamsters.

-

Methodology: The preincubation method was used. The test chemical, bacterial tester strain, and S9 mix (or buffer) were incubated together before being plated on minimal glucose agar plates. After incubation, the number of revertant colonies was counted.[4]

L5178Y/TK+/- Mouse Lymphoma Cell Forward Mutation Assay

-

Test Substance: Chlorendic acid.

-

Cell Line: L5178Y/TK+/- mouse lymphoma cells.

-

Metabolic Activation: The assay was performed without metabolic activation.

-

Methodology: Cells were exposed to various concentrations of the test chemical. The frequency of forward mutations at the thymidine kinase (TK) locus was determined by plating the cells in the presence of a selective agent (trifluorothymidine). A positive result indicates the induction of mutations.[4]

Acute Oral Toxicity Study (LD50)

-

Test Substance: Chlorendic acid or chlorendic anhydride.

-

Animal Model: Rats (strain often unspecified in older studies).

-

Administration: The test substance was administered as a single oral gavage dose. For chlorendic acid, a solution in acetone-peanut oil was used.[2]

-

Observations: Animals were observed for mortality and clinical signs of toxicity for a specified period (typically 14 days). The LD50 value was calculated as the statistically derived dose expected to cause death in 50% of the treated animals.[3]

Dermal and Eye Irritation Studies

These studies are generally conducted following OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion).

-

Animal Model: Albino rabbits.

-

Dermal Irritation: A single dose of the test substance is applied to a small area of shaved skin. The site is observed for erythema and edema at specified intervals.

-

Eye Irritation: A single dose of the test substance is instilled into the conjunctival sac of one eye. The eye is examined for corneal opacity, iritis, and conjunctival redness and chemosis at specified intervals.

Molecular Mechanisms of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying the carcinogenicity of chlorendic acid are not fully elucidated. However, evidence suggests the involvement of nuclear receptor activation and oxidative stress.

Putative Activation of Xenobiotic-Sensing Nuclear Receptors

Chlorinated hydrocarbons are known to activate xenobiotic-sensing nuclear receptors such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[1][2][4] These receptors are master regulators of drug-metabolizing enzymes and transporters.[1][4] Upon activation, CAR and PXR form heterodimers with the Retinoid X Receptor (RXR) and bind to response elements in the promoter regions of target genes, leading to their increased transcription. This can lead to altered metabolism of endogenous and exogenous compounds, and in some cases, contribute to liver toxicity and tumor promotion.

Induction of Oxidative Stress

The hepatotoxicity of some chlorinated compounds is linked to the induction of oxidative stress.[5] This process involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. ROS can damage cellular macromolecules, including DNA, proteins, and lipids, leading to cellular dysfunction and, ultimately, cell death or malignant transformation. The formation of ROS can be a consequence of altered metabolism resulting from the activation of xenobiotic-metabolizing enzymes.

Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological assays.

References

- 1. Targeting xenobiotic receptors PXR and CAR in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Induction of cytochrome P450 via upregulation of CAR and PXR: a potential mechanism for altered florfenicol metabolism by macranthoidin B in vivo [frontiersin.org]

- 3. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro toxicity assessment and enhanced drug solubility profile of green deep eutectic solvent derivatives (DESDs) combined with theoretical validation - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of Flame-Retardant Polyester Resins Utilizing Chlorendic Imide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of flame-retardant polyester resins incorporating chlorendic imide. This compound, derived from chlorendic anhydride, serves as a reactive flame retardant, meaning it is chemically bound into the polymer backbone. This approach offers permanent flame retardancy without the issue of leaching that can be associated with additive flame retardants. The protocols outlined below describe the synthesis of a key intermediate, N-(2-hydroxyethyl)this compound, and its subsequent co-polymerization to produce an unsaturated polyester resin with enhanced fire-resistant properties. The resulting resins are suitable for a variety of applications where high flame retardancy, thermal stability, and corrosion resistance are required.

Introduction

Unsaturated polyester resins are widely used in composites, coatings, and other industrial applications. However, their inherent flammability limits their use in sectors with stringent fire safety standards. Incorporating halogenated compounds is a common strategy to impart flame retardancy. Chlorendic anhydride and its derivatives are effective in this regard due to their high chlorine content. By converting chlorendic anhydride to a reactive diol, N-(2-hydroxyethyl)this compound, it can be covalently integrated into the polyester chain. This method not only enhances flame retardancy but can also improve the thermal and chemical resistance of the final polymer.[1][2][3][4]

Data Presentation

The following table summarizes the typical flame-retardant properties of unsaturated polyester resins modified with chlorendic anhydride, the precursor to this compound. While specific data for this compound-based polyesters is not widely published, the data for anhydride-based resins provides a strong indication of the expected performance. Resin systems containing chlorendic anhydride can be formulated to meet standards such as ASTM E84 (Underwriter's Tunnel Test) and UL-94.[3]

| Property | Test Method | Typical Value for Chlorendic Anhydride-Based Polyester |

| Chlorine Content | - | ~25-30% (in the final resin) |

| Limiting Oxygen Index (LOI) | ASTM D2863 | > 30% |

| UL-94 Rating (for a specific thickness) | UL-94 | V-0 or V-1 |

| Smoke Density | ASTM E662 | Dependent on formulation |

| Heat Distortion Temperature (HDT) | ASTM D648 | Significantly increased compared to non-retardant resins |

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyethyl)this compound

This protocol describes the synthesis of the key reactive diol monomer from chlorendic anhydride and ethanolamine.

Materials:

-

Chlorendic anhydride

-

Ethanolamine

-

Toluene

-

Methanol

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Thermometer

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve chlorendic anhydride in toluene.

-

Addition of Ethanolamine: While stirring, slowly add an equimolar amount of ethanolamine dissolved in methanol to the flask. An exothermic reaction may occur, so the addition should be controlled to maintain a manageable temperature.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for a period of 2-4 hours to ensure the completion of the imidization reaction.

-

Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. The N-(2-hydroxyethyl)this compound product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold toluene to remove any unreacted starting materials.

-

Drying: Dry the purified N-(2-hydroxyethyl)this compound in a vacuum oven at a temperature below its melting point.

Protocol 2: Synthesis of Flame-Retardant Unsaturated Polyester Resin

This protocol outlines the polycondensation reaction to produce the flame-retardant polyester resin.

Materials:

-

N-(2-hydroxyethyl)this compound (from Protocol 1)

-

Maleic anhydride

-

Phthalic anhydride

-

Propylene glycol

-

Styrene (inhibited)

-

Hydroquinone (inhibitor)

-

p-Toluenesulfonic acid (catalyst)

Equipment:

-

Four-neck reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser for water removal.

-

Heating mantle

-

Vacuum source

Procedure:

-

Charging the Reactor: Charge the N-(2-hydroxyethyl)this compound, maleic anhydride, phthalic anhydride, and propylene glycol into the reaction kettle.

-

Inert Atmosphere: Purge the reactor with nitrogen and maintain a slow stream of nitrogen throughout the reaction to prevent oxidation and discoloration.

-

First Stage Esterification: Heat the mixture with stirring to approximately 150-160°C. The reaction is exothermic at this stage. Hold at this temperature until the initial rapid water evolution subsides.

-

Second Stage Esterification: Gradually increase the temperature to 180-200°C. Add the catalyst (p-toluenesulfonic acid) at this stage. Continue the reaction, collecting the water of condensation.

-

Monitoring the Reaction: Monitor the progress of the reaction by periodically measuring the acid value of the resin. The reaction is considered complete when the acid value reaches the target range (typically below 35 mg KOH/g).

-

Cooling and Dilution: Once the target acid value is reached, turn off the heat and allow the reactor to cool to below 120°C. Add hydroquinone as an inhibitor to prevent premature gelation.

-

Styrene Addition: Slowly add inhibited styrene monomer to the hot resin with vigorous stirring to achieve the desired viscosity. Ensure the temperature does not rise excessively during this step.

-

Final Product: Cool the final resin to room temperature and store in a sealed, light-resistant container.

Visualizations

Caption: Synthesis pathway of flame-retardant polyester resin.

Caption: Experimental workflow for resin synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Chlorendic acid - Wikipedia [en.wikipedia.org]

- 3. Chlorendic Anhydride | Velsicol Chemical, LLC [velsicol.com]

- 4. Chlorendic Acid - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Curing Epoxy Resins with Chlorendic Anhydride for Enhanced Thermal Stability: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorendic anhydride is a solid, reactive flame retardant and curing agent for epoxy resins.[1] Its incorporation into epoxy formulations imparts not only excellent flame retardancy but also high heat distortion temperatures, and exceptional corrosion and abrasion resistance.[1] This makes it a crucial component for high-performance applications where thermal stability is paramount, such as in laminates for electrical use, potting and encapsulation of electronic components, and protective coatings.[1]

This document provides detailed application notes and protocols for utilizing chlorendic anhydride to cure epoxy resins, with a focus on achieving superior thermal stability.

Curing Mechanism and Signaling Pathway

The curing of epoxy resins with anhydrides is a complex process that involves a series of competing reactions, primarily esterification and etherification. Unlike amine curing agents, anhydrides require an initiator, typically a hydroxyl group, to open the anhydride ring and begin the cross-linking process. The presence of accelerators is crucial to drive the reaction at practical temperatures and influence the final properties of the cured resin.[2]

The general mechanism can be summarized as follows:

-

Initiation: A hydroxyl group (from the epoxy resin backbone, trace moisture, or an added alcohol) attacks the anhydride ring, opening it to form a monoester with a carboxylic acid group.

-

Propagation: The newly formed carboxylic acid group then reacts with an epoxy group, generating a hydroxyl group and an ester linkage. This new hydroxyl group can then react with another anhydride molecule, continuing the polymerization chain.

-

Homopolymerization (Side Reaction): Epoxy groups can also react with other epoxy groups in a process called etherification, which is often catalyzed by the same accelerators used for the primary curing reaction. The extent of this reaction can influence the final network structure and properties.

Formulation and Stoichiometry

The properties of the cured epoxy resin are highly dependent on the formulation, particularly the ratio of chlorendic anhydride to epoxy resin. The stoichiometric ratio is calculated based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight (AEW) of the chlorendic anhydride.

The amount of anhydride required can be calculated using the following formula:

Anhydride (phr) = (AEW / EEW) * 100

Where:

-

phr = parts per hundred parts of resin

-

AEW = Anhydride Equivalent Weight (for Chlorendic Anhydride, this is approximately 371 g/mol )

-

EEW = Epoxy Equivalent Weight of the resin (e.g., for a standard DGEBA resin, this is typically 185-195 g/eq)

It is often beneficial to use a slightly less than stoichiometric amount of anhydride (0.85 to 0.95 of the calculated value) to achieve optimal properties.[3]

Experimental Protocols

Materials and Equipment

-

Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin (e.g., Epon 828)[4]

-

Curing Agent: Chlorendic Anhydride[4]

-

Accelerator: Tertiary amine (e.g., Benzyltriethylammonium chloride - BTEAC)[4] or an imidazole-based catalyst.

-

Solvent (optional, for viscosity reduction): Methyltetrahydrophthalic anhydride (MTHPA) can be used to dissolve solid chlorendic anhydride.[4]

-

Mixing vessels and stirrers

-

Vacuum oven or desiccator for degassing

-

Molds for sample casting

-

Curing oven

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Universal Testing Machine for mechanical property analysis

Protocol 1: Preparation of a Chlorendic Anhydride Cured Epoxy Formulation

-

Preparation of Anhydride Solution (if using solid chlorendic anhydride):

-

In a clean, dry vessel, combine solid chlorendic anhydride with a liquid anhydride like methyltetrahydrophthalic anhydride (MTHPA) at a ratio that allows for complete dissolution with gentle heating (e.g., 70-80°C).[4]

-

Stir the mixture until the chlorendic anhydride is fully dissolved, then allow it to cool to room temperature.[4]

-

-

Mixing:

-

In a separate vessel, weigh the desired amount of epoxy resin.

-

Add the calculated amount of the chlorendic anhydride solution (or neat liquid anhydride if used) to the epoxy resin.

-

Mix the components thoroughly until a homogeneous mixture is achieved.

-

Add the accelerator to the mixture and continue to mix until it is fully dispersed.[3]

-

-

Degassing:

-

Place the mixture in a vacuum oven or desiccator and apply a vacuum to remove any entrapped air bubbles.

-

Protocol 2: Curing Schedule

The curing schedule has a significant impact on the final properties of the cured epoxy.[3] A multi-stage curing process is often employed to control the exotherm and achieve optimal cross-linking.[3]

A typical curing cycle for an anhydride-cured epoxy is as follows:

-

Initial Cure (Gelation): Heat the cast resin in a pre-heated oven to a temperature between 90°C and 120°C for 1 to 2 hours.[3] This initial stage allows for the gradual formation of the polymer network.

-

Post-Cure: Increase the temperature to a higher level, typically between 150°C and 200°C, and hold for an extended period, ranging from 2 to 16 hours.[3] The post-cure stage is crucial for completing the cross-linking reactions and maximizing the thermal and mechanical properties of the material.

The optimal curing schedule should be determined experimentally for each specific formulation.

Protocol 3: Thermal Analysis